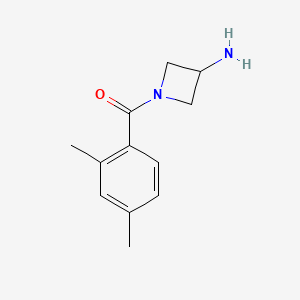
1-(2,4-Dimethylbenzoyl)azetidin-3-amine
Vue d'ensemble
Description
1-(2,4-Dimethylbenzoyl)azetidin-3-amine is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Overview
1-(2,4-Dimethylbenzoyl)azetidin-3-amine is a synthetic compound that has garnered attention for its potential biological activities. This compound features an azetidine ring, which is known for its involvement in various pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The structure consists of a dimethylbenzoyl group attached to an azetidine amine, which may influence its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular pathways:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to altered lipid metabolism and reduced cell proliferation in cancerous tissues.
- Receptor Modulation : The compound may also act as a modulator of various receptors, potentially influencing signaling pathways related to inflammation and cell survival.
Therapeutic Potential
Research indicates several promising therapeutic applications for this compound:
- Anticancer Activity : There is emerging evidence that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in triple-negative breast cancer (TNBC) cells by promoting ferroptosis, a form of regulated cell death associated with lipid peroxidation .
- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, suggesting potential use in treating infections .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological effects of this compound:
- Cytotoxicity Assays : In vitro assays using TNBC cell lines demonstrated that the compound significantly reduced cell viability (IC values ranging from 10 to 20 µM), indicating potent anticancer properties.
- Mechanistic Studies : Further investigations revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) and lipid peroxidation products, confirming its role in inducing ferroptosis .
- Animal Models : In vivo studies using mouse models showed that administration of the compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Chemical Structure | Azetidine derivative | Various azetidine derivatives |
| Biological Activity | Anticancer, antimicrobial | Varies widely |
| Mechanism of Action | Enzyme inhibition, receptor modulation | Often similar but varies |
| IC | 10-20 µM (TNBC cells) | Varies by compound |
Propriétés
IUPAC Name |
(3-aminoazetidin-1-yl)-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-3-4-11(9(2)5-8)12(15)14-6-10(13)7-14/h3-5,10H,6-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWKGVCEXTYTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC(C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















